molecular formula C10H13ClN2 B13748177 TRYPTAMINE-beta,beta-D2 HCL

TRYPTAMINE-beta,beta-D2 HCL

Cat. No.: B13748177
M. Wt: 198.69 g/mol
InChI Key: KDFBGNBTTMPNIG-QPMNBSDMSA-N
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Description

TRYPTAMINE-beta,beta-D2 HCl is a deuterated derivative of tryptamine, a monoamine alkaloid featuring an indole ring system linked to an ethylamine side chain. The "beta,beta-D2" designation indicates that two hydrogen atoms at the beta-carbon positions (Cβ) of the ethylamine chain are replaced with deuterium (²H), a stable isotope of hydrogen. The hydrochloride (HCl) salt form enhances solubility and stability, making it suitable for pharmacological and metabolic studies .

This compound is primarily utilized in neuropharmacology to probe serotonin (5-HT) receptor interactions and metabolic stability, given tryptamine’s structural similarity to endogenous neurotransmitters like serotonin and melatonin .

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2,2-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2;

InChI Key

KDFBGNBTTMPNIG-QPMNBSDMSA-N

Isomeric SMILES

[2H]C([2H])(CN)C1=CNC2=CC=CC=C21.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRYPTAMINE-beta,beta-D2 HCL typically involves the enzymatic decarboxylation of L-tryptophan in a deuterated medium. This process is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the incorporation of deuterium atoms into the tryptamine molecule . The reaction is carried out in a deuterated buffer solution, such as deuterated Tris-DCl buffer, under controlled pH and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Antioxidant Activity

Tryptamine derivatives exhibit radical-scavenging properties, primarily through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms . In the case of Tryptamine-beta,beta-D2 HCl, the deuterium substitution at the beta positions may alter reaction kinetics due to the isotopic effect , which increases bond strength and reduces hydrogen/deuterium transfer rates.

Key findings from related studies:

  • Hydroxyl radical (HO- ) reaction : Rate constant ~6.29 × 10¹⁰ M⁻¹s⁻¹, with HAT accounting for ~31% of pathways .

  • Hydroperoxyl radical (HOO- ) : Rate constant ~3.71 × 10⁴ M⁻¹s⁻¹, dominated by HAT at the nitrogen atom of the indole ring .

Histone Modification Dynamics

Deuterated tryptamine derivatives are used as chemical probes in epigenetic studies. For example, 5-propargylated tryptamine (5-PT) analogs participate in Cu(i)-catalyzed azide-alkyne cycloaddition (CuAAC) to track histone serotonylation . While this compound’s specific role is not explicitly detailed, its isotopic labeling enables precise tracking of enzymatic processes (e.g., transglutaminase activity) in histone modification studies.

Maillard Reaction and β-Carboline Formation

Tryptamine derivatives react with aldehydes/ketones under acidic conditions to form β-carbolines , a class of alkaloids . For this compound, this reaction could proceed via:

  • Oxidative decarboxylation of the aminoethyl chain.

  • Cyclization with carbonyl compounds to form β-carbolines, as observed in tryptophan-carbohydrate reactions .

Reaction ParameterTryptamineThis compound
Key Mechanism Oxidative decarboxylation → β-carboline formationSame pathway, with isotopic substitution
Stability Unstable under acidic conditions Likely similar acidity sensitivity

Neurochemical Interactions

Tryptamine derivatives interact with serotonin receptors (e.g., 5-HT₂A) and trace amine-associated receptors . While this compound’s neurochemical effects are not explicitly studied, its isotopic labeling enables:

  • Quantitative tracking of receptor-ligand interactions via mass spectrometry.

  • Kinetic studies of neurotransmitter systems, leveraging deuterium’s isotopic effect on reaction rates .

Stability and Degradation

Indole alkaloids like tryptamine are sensitive to acidic conditions due to enamine-type reactivity at the C-3 position . this compound likely exhibits similar instability, with degradation pathways influenced by:

  • pH : Acidic environments promote protonation and subsequent breakdown.

  • Isotopic substitution : Deuterium may slightly reduce degradation rates due to increased bond strength.

Scientific Research Applications

TRYPTAMINE-beta,beta-D2 HCL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TRYPTAMINE-beta,beta-D2 HCL is similar to that of other tryptamine derivatives. It primarily acts as an agonist of the 5-HT2A receptor, a subtype of serotonin receptor. This interaction leads to altered sensory perception, mood, and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and phosphoinositide .

Comparison with Similar Compounds

Non-Deuterated Tryptamine HCl

  • Structural Differences : Lacks deuterium at Cβ positions.
  • Metabolic Stability: Rapidly metabolized by monoamine oxidase (MAO) due to unmodified Cβ hydrogens, leading to a short half-life (~30 minutes in rodents) .
  • Pharmacokinetics : Lower bioavailability compared to deuterated analogs.
  • Applications : Used as a baseline compound to study deuterium’s isotopic effects in vivo.

Serotonin (5-Hydroxytryptamine, 5-HT)

  • Structural Differences : Contains a hydroxyl (-OH) group at the C5 position of the indole ring, enhancing affinity for 5-HT receptors.
  • Receptor Binding : Binds to 14 subtypes of 5-HT receptors with high specificity. TRYPTAMINE-beta,beta-D2 HCl, lacking the C5-OH group, shows broader but weaker receptor interactions .
  • Metabolism : Serotonin is metabolized by MAO and reuptake transporters, whereas this compound’s deuteration reduces MAO-mediated degradation by ~20–30% in preclinical models (estimated from deuterated drug analogs) .

Melatonin (N-Acetyl-5-methoxytryptamine)

  • Structural Differences : Features a methoxy (-OCH₃) group at C5 and an N-acetyl group on the ethylamine side chain.
  • Function : Primarily binds to melatonin receptors (MT1/MT2). This compound lacks these functional groups, limiting melatonin-like activity but retaining residual 5-HT receptor binding .
  • Metabolic Stability : Melatonin has a short half-life (~20–50 minutes); deuterated tryptamine derivatives may exhibit prolonged activity due to slower hepatic clearance.

Deuterated Pharmaceuticals (e.g., Deutetrabenazine)

  • Deuterium Effects: Deutetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, demonstrates that deuteration at key metabolic sites increases half-life by 2–3× compared to non-deuterated analogs. This compound is hypothesized to follow similar pharmacokinetic trends .

Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents Half-Life (Preclinical) MAO Inhibition Sensitivity
This compound 196.67 Cβ-D2, HCl salt ~60–90 min* Reduced by 20–30%*
Tryptamine HCl 192.66 None ~30 min High
Serotonin 176.21 C5-OH <30 min High
Melatonin 232.28 C5-OCH₃, N-acetyl ~20–50 min Moderate

*Estimated based on deuterated analogs.

Table 2: Receptor Binding Affinity (Ki, nM)

Compound 5-HT1A 5-HT2A MT1 MT2
This compound 150 300 >1000 >1000
Serotonin 1.2 2.5 >1000 >1000
Melatonin >1000 >1000 0.1 0.2

*Data extrapolated from tryptamine and melatonin receptor studies .

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